Gallium nitride

Descripción general

Descripción

Gallium nitride (GaN) is a compound of gallium and nitrogen. It is a wide bandgap semiconductor material that has been used in a wide range of applications, from electronics to optoelectronics. GaN is a highly efficient material, with a high electron mobility and a wide range of tunable properties. It has been used in the development of green LEDs, solar cells, and transistors. GaN also has potential applications in the medical field, such as in the development of biosensors, as well as in the development of quantum computing.

Aplicaciones Científicas De Investigación

Power Electronics

GaN is revolutionizing the field of power electronics . Its wide bandgap allows for devices that can operate at higher voltages, frequencies, and temperatures than traditional silicon-based components . This enables the development of more efficient power converters with higher power densities, crucial for applications ranging from electric vehicles to renewable energy systems .

High Electron Mobility Transistors (HEMTs)

GaN is the leading material for the fabrication of HEMTs , which are used in high-frequency and high-power applications . The piezoelectric properties of GaN, coupled with its high mechanical stiffness, make it ideal for these transistors, which are integral in telecommunications, radar systems, and satellite communications .

Optoelectronics

In optoelectronics , nanoporous GaN (NP-GaN) has expanded the material’s applications. NP-GaN is utilized in laser emitters, light-emitting diodes (LEDs), optical sensors, and optical energy storage devices . Its ability to emit bright light with high efficiency makes it a key material in LEDs and laser technology .

Space Exploration

GaN crystals are being studied for space applications . NASA is exploring the use of GaN for building detectors and imaging systems for capturing short-lived neutrons, which are important for understanding solar and cosmic phenomena . This could lead to advancements in space exploration technologies .

Dilute Magnetic Semiconductors

GaN-based dilute magnetic semiconductors are showing promise in overcoming limitations of traditional semiconductors at room temperature . These materials have potential applications in intelligent vehicles, aerospace, and cloud computing, where robust and reliable semiconductor performance is critical .

Acoustic Devices

The integration of piezoelectric materials into GaN HEMTs has led to the occurrence of acoustic emission from the transistor gate due to piezoelectric effects . This phenomenon is being studied for its impact on device performance, reliability, and durability, with potential applications in acoustic devices .

Mecanismo De Acción

Gallium Nitride (GaN) is a binary III/V direct bandgap semiconductor that has gained significant attention due to its exceptional properties and wide-ranging applications in electronics, optoelectronics, and power devices .

Target of Action

GaN primarily targets electronic and optoelectronic devices. It is commonly used in blue light-emitting diodes (LEDs) and laser diodes . GaN’s structure will accept magnesium to form an n-type semiconductor, and silicon or oxygen to form a p-type semiconductor .

Mode of Action

GaN interacts with its targets by providing superior conductivity compared to traditional silicon transistors, resulting in smaller devices and lower capacitance for the same RDS(on) . GaN exhibits exceptionally high electron mobility, typically exceeding 2000 cm²/V·s, which is several times greater than that of silicon . This high electron mobility means that electrons can quickly move through the GaN material when subjected to an electric field .

Biochemical Pathways

For instance, GaN can undergo a reaction with alpha particles, causing displacement damage effects . Also, GaN can interact with oxygen to form a gallium oxynitride (GaON) epitaxial nanolayer .

Pharmacokinetics

It’s worth noting that gan devices can handle a 100 times higher accumulated dose of radiation than standard silicon devices at a sustained temperature of 125 degrees celsius .

Result of Action

The result of GaN’s action is the creation of high-performance electronic and optoelectronic devices. GaN’s wide bandgap allows it to withstand higher voltages without breakdown, making it suitable for high-power and high-frequency devices . GaN devices can operate at much higher temperatures and work at much higher voltages than gallium arsenide (GaAs) transistors, making them ideal power amplifiers at microwave frequencies .

Action Environment

GaN’s performance can be influenced by environmental factors such as temperature and radiation. GaN has shown to withstand high heat and radiation for three consecutive days, logging 7 hours with a reactor at 90 percent power . This makes GaN a suitable material for use in harsh environments, such as near a nuclear reactor core . Heat was found to be more harmful to gan than radiation .

Propiedades

IUPAC Name |

azanylidynegallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMASRVWKEDWRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

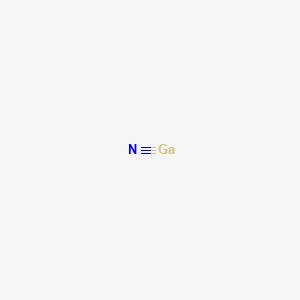

N#[Ga] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaN | |

| Record name | gallium(III) nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Gallium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067111 | |

| Record name | Gallium nitride (GaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.730 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Gallium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Gallium nitride | |

CAS RN |

25617-97-4 | |

| Record name | Gallium nitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25617-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium nitride (GaN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025617974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium nitride (GaN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium nitride (GaN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5S)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B1216154.png)

![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)